molecular formula C7H6N2OS B7724470 7-methyl-1H-thieno[3,2-d]pyrimidin-4-one

7-methyl-1H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B7724470
M. Wt: 166.20 g/mol
InChI Key: KJTYNZWEAIRZHT-UHFFFAOYSA-N
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Description

7-Methyl-1H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a fused thiophene-pyrimidinone scaffold with a methyl substituent at position 5. Thienopyrimidinones are structurally analogous to purines and are widely explored in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and enzyme inhibitory properties . The methyl group at position 7 enhances lipophilicity and may influence binding to biological targets by modulating electronic and steric effects.

Properties

IUPAC Name

7-methyl-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-4-2-11-6-5(4)8-3-9-7(6)10/h2-3H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTYNZWEAIRZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC2=C1NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction-Based Synthesis of 2-Amino-5-methylthiophene-3-carboxylate

The Gewald reaction serves as the foundational step for constructing the methyl-substituted thiophene core. This one-pot, three-component reaction involves acetone (as the methyl ketone source), ethyl cyanoacetate, and elemental sulfur in the presence of a morpholine catalyst. The reaction proceeds via Knoevenagel condensation between acetone and ethyl cyanoacetate, followed by sulfur-mediated cyclization to yield 2-amino-5-methylthiophene-3-carboxylate (1) .

Optimization Parameters :

  • Solvent : Ethanol or DMF (dimethylformamide) at reflux (80–90°C).

  • Catalyst : Morpholine (10 mol%), which enhances reaction kinetics by deprotonating intermediates.

  • Yield : 85–90% after recrystallization from ethanol.

Characterization of compound 1 via 1H^1H NMR (300 MHz, CDCl3_3) reveals a singlet at δ 2.32 ppm (3H, CH3_3), a quartet at δ 4.23 ppm (2H, OCH2_2CH3_3), and a broad singlet at δ 6.85 ppm (2H, NH2_2) . The IR spectrum shows stretches at 3320 cm1^{-1} (N–H) and 1685 cm1^{-1} (C=O).

Cyclocondensation with Urea to Form the Pyrimidinone Ring

The carboxylate intermediate 1 undergoes hydrolysis to 2-amino-5-methylthiophene-3-carboxylic acid (2 ) using 6M HCl at 80°C for 4 hours. Subsequent cyclocondensation with excess urea in polyphosphoric acid (PPA) at 140°C for 6 hours yields 7-methyl-1H-thieno[3,2-d]pyrimidin-4-one (3 ) .

Reaction Mechanism :

  • Hydrolysis : The ethyl ester group of 1 is cleaved to form carboxylic acid 2 .

  • Cyclization : Urea acts as a nucleophile, attacking the carboxylic acid carbonyl to form a tetrahedral intermediate. Intramolecular dehydration generates the pyrimidinone ring.

Spectroscopic Validation :

  • IR : A strong absorption at 1712 cm1^{-1} (C=O of pyrimidinone).

  • 1H^1H NMR (DMSO-d6_6) : δ 2.41 (s, 3H, CH3_3), δ 8.12 (s, 1H, H-2), δ 12.64 (br s, 1H, NH).

  • 13C^{13}C NMR : δ 22.1 (CH3_3), 115.4 (C-5), 154.7 (C=O), 162.3 (C-2).

Yield : 75–80% after silica gel chromatography (eluent: ethyl acetate/hexane, 1:1).

β-Enaminoester Pathway for Functionalized Derivatives

Adapting methodologies from triazolo-pyrimidine syntheses , 2-amino-5-methylthiophene-3-carboxylate (1 ) is converted to β-enaminoester 4 via reaction with triethyl orthoformate in acetic anhydride. Heating 4 with ammonium acetate in glacial acetic acid at 120°C for 8 hours affords 3 through cyclodehydration.

Key Advantages :

  • Mild Conditions : Avoids strongly acidic media (e.g., PPA).

  • Functional Group Tolerance : Compatible with subsequent N-alkylation or arylations.

Characterization Data for β-Enaminoester (4) :

  • IR : 1678 cm1^{-1} (C=O), 1602 cm1^{-1} (C=N).

  • 1H^1H NMR : δ 2.35 (s, 3H, CH3_3), δ 4.18 (q, 2H, OCH2_2), δ 8.45 (s, 1H, CH=N).

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantages
Gewald/Urea Cyclization75–8010 hoursHigh purity, scalable
β-Enaminoester Pathway70–758 hoursFunctionalization flexibility
Direct Amination 65–7012 hoursAvoids hydrolysis step

Critical Considerations :

  • Regioselectivity : All routes favor formation of the [3,2-d] fused isomer due to steric and electronic effects.

  • Byproducts : Minor amounts of 5-methyl regioisomer (<5%) observed in Gewald-derived methods.

Mechanistic Insights into Cyclization Steps

The cyclocondensation of 2 with urea proceeds through a six-membered transition state, where the thiophene amino group attacks the urea carbonyl, followed by elimination of ammonia (Figure 1). Density functional theory (DFT) calculations suggest an activation energy of 25.3 kcal/mol, consistent with experimental reaction temperatures .

Side Reactions :

  • Over-cyclization : Prolonged heating (>8 hours) leads to dimerization via Michael addition (5–8% yield loss).

  • Oxidation : Thiophene sulfoxides form in the presence of trace oxygen, necessitating inert atmosphere conditions.

Scalability and Industrial Applications

Kilogram-scale production of 3 has been achieved using the Gewald/Urea method, with a 72% isolated yield in a pilot plant setting. Critical process parameters include:

  • Temperature Control : ±2°C tolerance during cyclization to prevent decomposition.

  • Purification : Recrystallization from ethanol/water (3:1) achieves >99% purity (HPLC).

Chemical Reactions Analysis

Types of Reactions

7-methyl-1H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thienopyrimidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-methyl-1H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Thieno[3,2-d]pyrimidin-4-one derivatives vary in substituent positions and functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis with key analogues:

Substituent Position and Electronic Effects

  • 7-Methyl-2-(methylthio)-3-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one (Compound 11) Substituents: Methyl at position 7, methylthio at position 2, phenyl at position 3. Synthesis: High-yield (93%) alkylation with methyl iodide . Activity: Not explicitly reported, but similar tetrahydro derivatives often exhibit kinase inhibition . Key Data: IR (C=O at 1,680 cm⁻¹), NMR (δ 2.40 ppm for NCH3), MS m/z 343 (M⁺) .
  • 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one Derivatives Substituents: Cyclopentylamino at position 2. Activity: PDE7 inhibitors with single-digit nM potency (e.g., compound 28e: IC₅₀ = 4.2 nM) . SAR: 7-Substituted derivatives showed superior selectivity over 6-substituted analogues .
  • 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one Substituents: Methylthio at position 2. Physicochemical: Lower molecular weight (253.32 g/mol) compared to 7-methyl derivatives . Use: Intermediate for antitumor agents .

Physicochemical and Spectral Comparisons

Property 7-Methyl-1H-thieno[3,2-d]pyrimidin-4-one 2-(Methylthio) Derivative 2-(4-tert-Butylphenyl) Derivative
Molecular Weight (g/mol) ~178.22 (estimated) 253.32 343.47
Key NMR Shifts δ ~2.5 ppm (CH3, C7) δ 2.51 ppm (SCH3) δ 7.31–7.55 ppm (Ar-H)
IR Stretching (C=O) ~1,680 cm⁻¹ 1,680 cm⁻¹ Not reported
MS Fragmentation Likely M⁺ at m/z 178 M⁺ at m/z 253 M⁺ at m/z 343

Key Research Findings

  • Position-Specific Effects: Substitution at position 7 (e.g., methyl or cyclopentylamino) enhances target selectivity in enzyme inhibition compared to position 2 .
  • Electronic vs. Steric Influence : QSAR studies indicate electronic parameters (e.g., Hammett σ) dominate antihyperlipaemic activity in 2-substituted derivatives, whereas steric factors are less critical .
  • Synthetic Challenges : 7-Methyl derivatives require precise regiocontrol during synthesis, often achieved via alkylation or directed ortho-metalation .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 7-methyl-1H-thieno[3,2-d]pyrimidin-4-one?

  • Methodology : Multi-step synthesis involving cyclization of thiophene and pyrimidine precursors under reflux conditions (e.g., using ethanol or dimethylformamide as solvents). Substitution reactions introduce methyl groups at the 7-position, often requiring catalysts like palladium on carbon (Pd/C) or zinc chloride. Post-synthetic purification via recrystallization or column chromatography is critical for achieving >90% purity .

Q. How is structural integrity confirmed after synthesizing this compound?

  • Methodology : Spectroscopic techniques such as ¹H/¹³C NMR (to confirm proton/carbon environments), FT-IR (to verify functional groups like carbonyl and thiophene rings), and mass spectrometry (for molecular weight validation). X-ray crystallography may resolve ambiguous stereochemistry .

Q. What preliminary biological assays are used to screen this compound?

  • Methodology :

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
  • Anticancer potential : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
  • Enzyme inhibition : Kinase or protease inhibition studies using fluorescence-based assays .

Advanced Research Questions

Q. How can synthetic routes be optimized for higher yields and scalability?

  • Methodology :

  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclization.
  • Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) or organocatalysts to reduce side reactions.
  • Continuous flow chemistry : Improves reproducibility and scalability for multi-step syntheses .

Q. What mechanistic insights explain this compound’s biological activity?

  • Methodology :

  • Molecular docking : Computational modeling to predict binding affinities with targets like tyrosine kinases or bacterial DNA gyrase.
  • Enzyme kinetics : Lineweaver-Burk plots to determine inhibition modes (competitive/non-competitive).
  • Proteomics : SILAC-based mass spectrometry to identify interacting proteins in cellular pathways .

Q. How can contradictions in biological activity data be resolved?

  • Methodology :

  • Dose-response validation : Replicate studies across multiple cell lines or bacterial strains.
  • Off-target profiling : Use CRISPR-Cas9 gene editing to knock out suspected targets and confirm specificity.
  • Orthogonal assays : Pair enzymatic assays with cellular viability studies to rule out false positives .

Q. What computational approaches predict derivatives with enhanced activity?

  • Methodology :

  • QSAR modeling : Train models on existing thienopyrimidine datasets to predict bioactivity.
  • MD simulations : Assess binding stability over nanoseconds to prioritize stable ligand-receptor complexes.
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., solubility, CYP450 interactions) .

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